An In-depth Technical Guide to 4-(Pyridin-2-yl)pyrrolidin-2-one
An In-depth Technical Guide to 4-(Pyridin-2-yl)pyrrolidin-2-one
This guide provides a comprehensive technical overview of 4-(Pyridin-2-yl)pyrrolidin-2-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. By synthesizing available data with insights from related chemical structures, this document serves as a foundational resource for understanding its basic properties, potential applications, and synthetic pathways.
Introduction and Molecular Overview
4-(Pyridin-2-yl)pyrrolidin-2-one is a bicyclic compound featuring a pyridine ring linked at the 2-position to a pyrrolidin-2-one (a γ-lactam) core at the 4-position. This structural arrangement brings together the aromatic, electron-deficient nature of the pyridine ring and the saturated, polar lactam moiety. The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmacologically active molecules, valued for its ability to explore three-dimensional space due to its non-planar structure.[1] The pyridine ring is also a common feature in FDA-approved drugs, known for a wide range of biological activities. The combination of these two pharmacophoric elements in 4-(Pyridin-2-yl)pyrrolidin-2-one suggests a potential for diverse biological activities.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-(pyridin-2-yl)pyrrolidin-2-one | - |
| CAS Number | 28311-29-7 | [2] |
| Molecular Formula | C₉H₁₀N₂O | [2][3] |
| Molecular Weight | 162.19 g/mol | [2] |
| Canonical SMILES | C1C(CNC1=O)C2=CC=CC=N2 | [3] |
| InChIKey | QSHDIJPPAHJALG-UHFFFAOYSA-N | [3] |
Physicochemical and Basic Properties
Table 2: Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Notes and Justification |
| XlogP | 0.0 | Predicted by PubChemLite, suggesting a relatively balanced lipophilicity.[3] |
| pKa (most basic) | ~4-5 | The pyridine nitrogen is the most basic site. The pKa of pyridine is ~5.2. The electron-withdrawing effect of the pyrrolidinone ring may slightly decrease this value. |
| pKa (most acidic) | ~17-19 | The N-H proton of the lactam is weakly acidic, typical for amides. |
| Solubility | Likely soluble in water and polar organic solvents. | The presence of the polar lactam group and the nitrogen atom in the pyridine ring should confer reasonable aqueous solubility. |
| Appearance | Likely a solid at room temperature. | Similar compounds like 4-Pyrrolidinopyridine are solids. |
Synthesis and Characterization
While a specific, detailed synthesis protocol for 4-(Pyridin-2-yl)pyrrolidin-2-one is not published in peer-reviewed journals, its structure suggests several plausible synthetic routes based on established organic chemistry principles. A likely approach involves the formation of the γ-lactam ring from a precursor containing the pyridine moiety.
Proposed Synthetic Workflow
A logical synthetic strategy would involve a Michael addition of a nitroalkane to an activated alkene, followed by reduction and cyclization. This is a common method for the synthesis of γ-lactams.[4]
Caption: Proposed synthetic workflow for 4-(Pyridin-2-yl)pyrrolidin-2-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(Pyridin-2-yl)-1-nitropropane.
-
To a solution of 2-vinylpyridine (1.0 eq) in a suitable solvent such as THF, add nitromethane (1.2 eq).
-
Add a catalytic amount of a strong, non-nucleophilic base, such as DBU (0.1 eq), and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(pyridin-2-yl)-1-nitropropane.
Step 2: Conversion to γ-amino acid precursor.
-
The nitro group can be converted to a carbonyl group via the Nef reaction, or the nitro group can be directly reduced to an amine. For the latter, which is a more direct route to the lactam:
-
Dissolve 3-(pyridin-2-yl)-1-nitropropane (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the starting material is consumed. This step reduces the nitro group to an amine, which can then undergo spontaneous or acid/base-catalyzed cyclization to the lactam.
Step 3: Cyclization to 4-(Pyridin-2-yl)pyrrolidin-2-one.
-
The resulting γ-amino acid or its ester from the previous step will cyclize to the corresponding γ-lactam upon heating, often with azeotropic removal of water, or in the presence of a mild acid or base catalyst.
-
The final product can be purified by recrystallization or column chromatography.
Analytical Characterization
While experimental spectra for 4-(Pyridin-2-yl)pyrrolidin-2-one are not widely published, predictions and data from analogous compounds can provide an expected analytical profile.
Table 3: Predicted and Analogous Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring (4H, in the range of 7.0-8.5 ppm).- Protons on the pyrrolidinone ring (5H), likely appearing as complex multiplets in the range of 2.0-4.0 ppm.- A broad singlet for the N-H proton of the lactam (1H), likely in the range of 7.5-8.5 ppm. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring (5 signals, ~120-160 ppm).- Carbonyl carbon of the lactam (~175 ppm).- Aliphatic carbons of the pyrrolidinone ring (3 signals, ~25-55 ppm). |
| Mass Spectrometry (ESI+) | Predicted [M+H]⁺ at m/z 163.08660.[3] |
| Infrared (IR) Spectroscopy | - A strong C=O stretch for the lactam carbonyl group (~1680-1700 cm⁻¹).- An N-H stretch for the lactam amine (~3200-3400 cm⁻¹).- C=C and C=N stretching vibrations for the pyridine ring (~1400-1600 cm⁻¹). |
Medicinal Chemistry and Pharmacological Potential
The pyrrolidinone and pyridine moieties are both well-established pharmacophores, and their combination in 4-(Pyridin-2-yl)pyrrolidin-2-one suggests a range of potential biological activities. The pyrrolidine scaffold is found in drugs with diverse applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[3]
Potential Biological Targets and Therapeutic Areas
-
Central Nervous System (CNS): Many pyrrolidinone-containing compounds, such as the racetams (e.g., piracetam), are known to have nootropic effects. The ability of the pyridine ring to participate in hydrogen bonding and π-stacking interactions could facilitate binding to various CNS receptors. Derivatives of 4-pyrrolidin-2-ylpyridine have been investigated for their potential to enhance cognitive function and treat neurological disorders.[5]
-
Enzyme Inhibition: The lactam ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding with enzyme active sites. Pyrrolidine derivatives have been developed as inhibitors for a wide range of enzymes.[5]
-
Anticancer Activity: The pyridine ring is a common feature in many anticancer agents. Structure-activity relationship (SAR) studies of various pyridine derivatives have shown that the position and nature of substituents can significantly influence their antiproliferative activity.[6]
-
Antimicrobial and Antiviral Activity: The pyrrolidine core is present in several antimicrobial and antiviral drugs.[3]
Caption: Key structural features and their potential contribution to biological activity.
Structure-Activity Relationship (SAR) Insights
Based on general SAR principles for related compounds, the following points can be considered for the future development of derivatives of 4-(Pyridin-2-yl)pyrrolidin-2-one:
-
Substitution on the Pyridine Ring: The electronic properties and steric bulk of substituents on the pyridine ring can dramatically alter the biological activity. Electron-donating or -withdrawing groups can modulate the pKa of the pyridine nitrogen and its ability to interact with biological targets.[6]
-
Substitution on the Pyrrolidinone Ring: The stereochemistry at the 4-position of the pyrrolidinone ring is likely to be crucial for stereospecific interactions with enzymes or receptors. Modifications at other positions of the lactam ring, such as N-alkylation or substitution at the 3- and 5-positions, can influence lipophilicity, metabolic stability, and target engagement.
Safety and Toxicology
No specific toxicological data for 4-(Pyridin-2-yl)pyrrolidin-2-one has been published. However, safety data for the related compound, 4-Pyrrolidinopyridine, indicates that it is toxic if swallowed and causes severe skin burns and eye damage. Therefore, it is prudent to handle 4-(Pyridin-2-yl)pyrrolidin-2-one with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion and Future Directions
4-(Pyridin-2-yl)pyrrolidin-2-one is a compound with a promising structural framework that merges the desirable properties of both the pyrrolidinone and pyridine scaffolds. While specific experimental data on this molecule is currently limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds.
Future research should focus on:
-
Developing and optimizing a reliable synthetic route to produce 4-(Pyridin-2-yl)pyrrolidin-2-one in good yield.
-
Conducting a full experimental characterization of its physicochemical properties, including pKa, logP, and solubility.
-
Screening the compound against a panel of biological targets to identify its primary pharmacological activities.
-
Initiating SAR studies by synthesizing and evaluating a library of derivatives to explore its therapeutic potential.
This systematic approach will be crucial in unlocking the full potential of 4-(Pyridin-2-yl)pyrrolidin-2-one as a valuable building block in drug discovery and development.
References
-
PubChem. (n.d.). 4-Pyrrolidinopyridine. Retrieved from [Link]
-
PubChem. (n.d.). (4R)-4-(2-Methylpropyl)pyrrolidin-2-one. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(pyridin-2-yl)pyrrolidin-2-one. Retrieved from [Link]
- Google Patents. (n.d.). US8658675B2 - Pyridin-4-yl derivatives.
- Nabavi, S. M., et al. (2020). Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action. Frontiers in Pharmacology, 11, 571459.
-
ResearchGate. (n.d.). Preparation and properties of chiral 4-pyrrolidinopyridine (PPY) analogues with dual functional side chains. Retrieved from [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6634.
- Google Patents. (n.d.). EP3666757A1 - Process for preparing a piperidin-4-one.
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
MDPI. (n.d.). Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Methanolic Extract of Euphorbia cuneata Vahl Aerial Parts. Retrieved from [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]
- Google Patents. (n.d.). US3092638A - Synthesis of 2-pyrrolidone.
-
SpectraBase. (n.d.). 4-[[4-(Pyridin-2-yl)morpholin-2-yl]methoxy]benzaldehyde - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds III. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacological insights into the multifaceted biological properties of quinic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Wikipedia. (n.d.). Nicotin. Retrieved from [Link]
Sources
- 1. 4-Pyrrolidinopyridine(2456-81-7) 1H NMR spectrum [chemicalbook.com]
- 2. arctomsci.com [arctomsci.com]
- 3. PubChemLite - 4-(pyridin-2-yl)pyrrolidin-2-one (C9H10N2O) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Effects of flavonoids on cell proliferation and caspase activation in a human colonic cell line HT29: an SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
